Cas no 14938-28-4 (Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI))

Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI) structure
14938-28-4 structure
Product Name:Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI)
Numero CAS:14938-28-4
MF:C20H26N10O13P2
MW:676.427164554596
CID:149738
PubChem ID:188326
Update Time:2025-04-19

Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • diadenosine pyrophosphate
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen diphosphate (non-preferred name)
    • 5'-ester with adenosine (9CI)
    • Adenosine3'-(trihydrogen diphosphate), P'&reg
    • AppA
    • Diadenosine-5',5'-pyrophosphate
    • P(1),P(2)-Di(adenosine 5'-)diphosphate
    • P(1),P(2)-Diadenosine-5'-pyrophosphate
    • Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI)
    • GTPL1065
    • D0E0LI
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
    • amino-propylphosphinic acid
    • [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy})phosphinic acid
    • CHEBI:168561
    • Diadenosine diphosphate
    • 14938-28-4
    • Adenosine pyrophosphate, (5'→3')-ester with adenosine (7CI)
    • Inchi: 1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1
    • Chiave InChI: FHISWBUCBBVWGG-SNESVTBZSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O[C@@H]1[C@@H](CO)O[C@@H]([C@@H]1O)N1C=NC2C(N)=NC=NC1=2

Proprietà calcolate

  • Massa esatta: 712.137
  • Massa monoisotopica: 676.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 21
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 10
  • Complessità: 1160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _6.1
  • Superficie polare topologica: 341A^2

Proprietà sperimentali

  • Densità: 2.43
  • Punto di ebollizione: 1143.9°Cat760mmHg
  • Punto di infiammabilità: 645.6°C
  • PSA: 403.37
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd